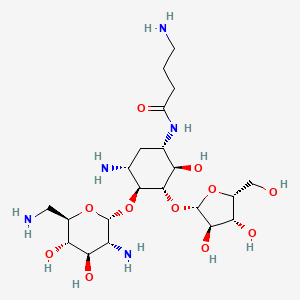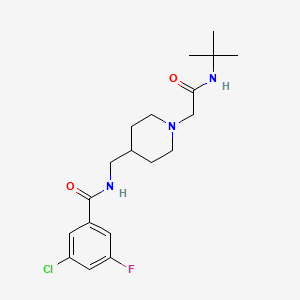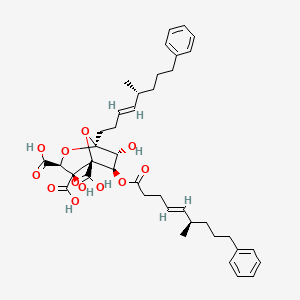
Mavélertib
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mavelertinib a un large éventail d'applications en recherche scientifique, notamment :
Médecine : Mavelertinib est étudié comme agent thérapeutique pour des affections telles que le CPNPC et la giardiase.
Mécanisme d'action
Mavelertinib exerce ses effets en se liant de manière covalente à un résidu de cystéine dans le domaine de liaison à l'ATP de la tyrosine kinase EGFR mutante. Cette liaison inhibe l'activité kinase de l'EGFR, bloquant ainsi la prolifération des cellules cancéreuses et d'autres cellules cibles . Les principales cibles moléculaires de mavelertinib incluent les mutations de l'EGFR telles que Del, L858R et T790M .
Mécanisme D'action
Mavelertinib exerts its effects by covalently binding to a cysteine residue in the ATP-binding domain of mutant EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the proliferation of cancer cells and other target cells . The primary molecular targets of mavelertinib include EGFR mutations such as Del, L858R, and T790M .
Analyse Biochimique
Biochemical Properties
Mavelertinib interacts with various enzymes and proteins, particularly the epidermal growth factor receptor (EGFR). It acts as a kinase inhibitor, disrupting the function of EGFR, a protein that plays a crucial role in cell growth and division .
Cellular Effects
Mavelertinib influences cell function by inhibiting the EGFR pathway, which is involved in cell signaling, gene expression, and cellular metabolism . By blocking this pathway, Mavelertinib can halt cell division and growth, thereby exerting its therapeutic effects .
Molecular Mechanism
At the molecular level, Mavelertinib binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, Mavelertinib has shown efficacy against metronidazole-resistant strains of Giardia lamblia . It has also demonstrated positive binding cooperativity and synergy with allosteric EGFR inhibitors .
Dosage Effects in Animal Models
In animal models, Mavelertinib has shown efficacy at doses as low as 5 mg/kg of body weight and as high as 50 mg/kg . These results suggest that Mavelertinib has a wide therapeutic window and could be a promising candidate for further clinical trials .
Metabolic Pathways
As an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .
Transport and Distribution
As a small molecule drug, it is likely to be able to cross cell membranes and reach its target, the EGFR, within cells .
Subcellular Localization
Mavelertinib is expected to localize to the cell membrane, where its target, the EGFR, is located . By binding to the EGFR, Mavelertinib can inhibit its activity and disrupt downstream signaling pathways .
Méthodes De Préparation
Mavelertinib est synthétisé par une série de réactions chimiques impliquant la formation d'intermédiaires clés. La voie de synthèse implique généralement les étapes suivantes :
Formation de la structure principale : La structure principale de mavelertinib est synthétisée par une série de réactions, notamment l'halogénation, la nitration et le couplage croisé catalysé par des métaux.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure principale par des réactions telles que l'amination et la désaturation.
Assemblage final : L'assemblage final de mavelertinib implique le couplage de la structure principale avec d'autres intermédiaires pour former la molécule complète.
Les méthodes de production industrielle du mavelertinib consistent à optimiser ces voies de synthèse pour obtenir des rendements élevés et une pureté élevée. Cela implique souvent l'utilisation de techniques avancées telles que les réactions photochimiques et la désaturation catalysée par le cobalt .
Analyse Des Réactions Chimiques
Mavelertinib subit plusieurs types de réactions chimiques, notamment :
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Comparaison Avec Des Composés Similaires
Mavelertinib fait partie d'une classe d'EGFR-TKI de troisième génération, qui comprend également des composés tels que l'osimertinib, le rociletinib et l'olmutinib . Comparé à ces composés, mavelertinib a montré une efficacité unique contre les souches de Giardia lamblia résistantes au métronidazole, suggérant un mode de liaison mécanistique différent . D'autres composés similaires comprennent :
Osimertinib : Un autre EGFR-TKI de troisième génération utilisé pour traiter le CPNPC.
Olmutinib : Approuvé en Corée du Sud pour le CPNPC, mais retiré plus tard en raison d'effets indésirables.
Les propriétés et l'efficacité uniques de mavelertinib en font un composé précieux pour la recherche et le développement futurs dans divers domaines scientifiques et médicaux.
Propriétés
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776112-90-3 | |
| Record name | Mavelertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavelertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVELERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Mavelertinib potentially interesting for treating giardiasis?
A1: Mavelertinib, originally developed as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has shown promising in vitro and in vivo efficacy against Giardia lamblia. [] This is particularly interesting as it demonstrates efficacy even against metronidazole-resistant strains, highlighting its potential as a novel therapeutic option for giardiasis. []
Q2: How does Mavelertinib interact with the epidermal growth factor receptor (EGFR)?
A2: Mavelertinib specifically targets the EGFR mutant form T790M, a secondary acquired resistance mutation frequently arising after treatment with first- and second-generation EGFR-TKIs. [] By binding to and inhibiting EGFR T790M, Mavelertinib disrupts EGFR-mediated signaling pathways, ultimately leading to cell death in EGFR T790M-expressing tumor cells. []
Q3: How does the structure of Mavelertinib relate to its activity?
A3: While the provided research does not offer detailed structure-activity relationship (SAR) data for Mavelertinib, studies involving complex crystal structures with EGFR provide insights. [] The research highlights that combining Mavelertinib with allosteric inhibitors shows promise in overcoming limitations associated with single-agent therapies. [] This suggests that modifications influencing Mavelertinib's binding to EGFR, particularly in the presence of allosteric inhibitors, could significantly impact its activity and efficacy.
Q4: What are the potential advantages of using patient-derived cells (PDCs) and organoids (PDOs) to study Mavelertinib's efficacy?
A4: PDCs and PDOs offer a more accurate representation of tumor heterogeneity compared to commercial cell lines. [] Using these models allows researchers to assess drug responses in a context that closely mimics the in vivo environment. This is particularly valuable for studying resistance mechanisms and developing new therapeutic strategies for cancers, including those potentially treatable with Mavelertinib. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)





